(3Z)-1-benzyl-5-bromo-3-(2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one
Description
This compound is a heterocyclic organic molecule featuring a fused indol-2-one core substituted with a benzyl group at the N1 position and a 5-bromo group on the indole ring. The Z-configured exocyclic double bond connects the indole to a 4-oxo-1,3-thiazole moiety functionalized with a 4-morpholinyl group at the thiazole’s 2-position. Its synthesis typically involves multi-step condensation and cyclization reactions, with structural confirmation via nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) . The bromine atom enhances electrophilic reactivity, while the morpholine ring improves solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C22H18BrN3O3S |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C22H18BrN3O3S/c23-15-6-7-17-16(12-15)18(21(28)26(17)13-14-4-2-1-3-5-14)19-20(27)24-22(30-19)25-8-10-29-11-9-25/h1-7,12H,8-11,13H2/b19-18- |
InChI Key |
OPBLYRURJLONOC-HNENSFHCSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C/3\C4=C(C=CC(=C4)Br)N(C3=O)CC5=CC=CC=C5)/S2 |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=C3C4=C(C=CC(=C4)Br)N(C3=O)CC5=CC=CC=C5)S2 |
Origin of Product |
United States |
Biological Activity
The compound (3Z)-1-benzyl-5-bromo-3-(2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one represents a unique class of indole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antibacterial properties, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H18BrN3O3S
- Molecular Weight : 424.37 g/mol
- IUPAC Name : this compound
This compound features a thiazole ring and a morpholine moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives similar to our compound of interest. For instance, derivatives based on the 1-benzyl-5-bromoindolin-2-one scaffold have shown significant inhibitory effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The best-performing derivatives in these studies exhibited IC50 values as low as 2.93 µM , indicating potent anticancer activity .
The anticancer activity is often attributed to the ability of these compounds to inhibit key signaling pathways involved in tumor growth. Specifically, they have been shown to inhibit VEGFR-2 , a receptor tyrosine kinase implicated in angiogenesis. Molecular docking studies suggest that these compounds bind effectively to the active site of VEGFR-2, disrupting its function .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Similar thiazole-based compounds have demonstrated significant anti-inflammatory effects in various models. For example, certain derivatives were tested for their ability to reduce carrageenan-induced edema in animal models, showing up to 72.2% inhibition at optimal doses .
Antibacterial Activity
The antibacterial efficacy of related compounds has also been documented. Compounds derived from benzothiazoles have displayed notable activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli , with zones of inhibition measuring up to 28 mm . This suggests that our compound may possess similar antibacterial properties.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Evaluation
In a study examining the anticancer effects of indolinone derivatives, researchers synthesized several compounds based on the indolinone scaffold and tested their effects on MCF-7 and A549 cells. The study found that specific modifications to the indolinone structure significantly enhanced anticancer activity, with some derivatives achieving IC50 values below 5 µM .
Case Study 2: Anti-inflammatory Screening
Another study focused on evaluating the anti-inflammatory properties of thiazole-containing compounds. The results indicated that certain derivatives exhibited marked reductions in inflammation markers in vivo, correlating with their structural features that enhance bioactivity .
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits distinct reactivity patterns due to its heterocyclic structure and functional groups:
-
Nucleophilic Reactivity : The morpholine ring and carbonyl groups enable reactions with nucleophiles, particularly at the brominated indole position.
-
Stability : Stable under standard laboratory conditions but reactive toward strong acids/bases due to the thiazole ring’s sensitivity.
-
Tautomerism : The ylidene group can undergo reversible tautomerization, influencing its reactivity in different solvent systems.
Reactivity Properties Table
| Property | Value | Relevant Reaction |
|---|---|---|
| Solubility | Organic solvents | Facilitates reactions in polar aprotic solvents |
| Stability | Standard conditions | Maintains integrity during routine handling |
| Electrophilicity | α-bromo position | Targets nucleophilic substitution |
Mechanistic Insights
The compound’s biological activity, particularly its anticancer potential, is linked to its ability to interact with cellular targets:
-
Kinase Inhibition : The indole-thiazole conjugate structure allows binding to ATP-binding pockets of kinases, disrupting signal transduction pathways.
-
Nucleophilic Trapping : The bromine atom may participate in electrophilic substitution, enabling covalent binding to proteins or DNA.
-
Redox Cycling : Thiazole rings can act as redox-active sites, generating reactive oxygen species (ROS) under physiological conditions .
Mechanistic Table
| Mechanism | Biological Impact | Experimental Evidence |
|---|---|---|
| Kinase inhibition | Apoptosis induction | In vitro kinase assays |
| Covalent binding | Irreversible target modification | Mass spectrometry analysis |
| ROS generation | Oxidative stress induction | DCF-DA fluorescence assays |
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a family of indol-2-one derivatives functionalized with thiazole/thiazolidinone rings. Below is a comparative analysis with structurally analogous molecules from the evidence:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity: The morpholinyl group in the target compound likely enhances water solubility compared to the 2,3-dimethylanilino group in ’s compound, which may favor passive membrane permeability but limit solubility .
The Z-configuration of the exocyclic double bond is critical for planar molecular geometry, facilitating π-π stacking with aromatic residues in biological targets .
N1 Substituent Impact :
- The N1-benzyl group (target) offers rigidity and aromatic interactions, whereas the N1-butyl chain () increases flexibility and lipophilicity, possibly affecting tissue distribution .
Synthetic Feasibility: and highlight that such compounds are synthesized via Knoevenagel condensations, with yields dependent on substituent bulk. Brominated derivatives (target, ) may require stringent reaction conditions to avoid debromination .
Q & A
Q. Q1. What strategies can optimize the synthesis yield of this compound, given its complex heterocyclic framework?
Methodological Answer:
- Stepwise Alkylation : Prioritize sequential introduction of substituents (e.g., benzyl and morpholinyl groups) to minimize steric hindrance and side reactions. For example, highlights nucleophilic substitution using allyl bromide with tetra--butyl ammonium bromide (TBAB) as a catalyst for similar thiazole derivatives .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates. notes improved yields in DMF for triazole-thiol alkylation .
- Temperature Control : Low temperatures (0–5°C) during imine formation (e.g., thiazolylidene moiety) reduce undesired tautomerization ().
Q. Q2. How can the Z-configuration of the thiazol-5(4H)-ylidene moiety be confirmed experimentally?
Methodological Answer:
- NMR Spectroscopy : Analyze H-H coupling constants () between protons near the double bond. A < 12 Hz suggests a cis (Z) configuration. used NOESY to confirm spatial proximity in hydrazone derivatives .
- X-Ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry. employed single-crystal X-ray diffraction for triazolone derivatives, validating DFT-optimized geometries .
Advanced Mechanistic & Computational Studies
Q. Q3. What computational methods are suitable for predicting the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d,p) to compute HOMO-LUMO gaps, electronegativity, and chemical hardness. applied this to triazolone derivatives, showing a ΔE gap of 4.2 eV, correlating with experimental reactivity .
- Molecular Dynamics (MD) : Simulate solvation effects in biological matrices (e.g., water-lipid interfaces) to predict membrane permeability.
Q. Q4. How can discrepancies between experimental and computational vibrational spectra be resolved?
Methodological Answer:
- Scaled Frequency Analysis : Apply scaling factors (e.g., 0.961 for B3LYP/6-31G(d,p)) to theoretical IR frequencies. used VEDA4F to align computed values with experimental FTIR, reducing RMSD to <15 cm.
- Isotopic Substitution : Replace bromine with deuterium to isolate vibrational modes, as in for thiazolidinone derivatives .
Biological Evaluation & Assay Design
Q. Q5. What in vitro assays are suitable for evaluating kinase inhibitory potential?
Methodological Answer:
- Enzyme Inhibition Assays : Use recombinant kinases (e.g., CDK1 or GSK3β) with ADP-Glo™ detection. references triazolone derivatives showing IC values <1 µM against CDK1 .
- Cell Viability Assays : Test in cancer cell lines (e.g., MCF-7 or HeLa) via MTT or resazurin assays. notes thiazole-acetamide derivatives with EC of 5–10 µM .
- Molecular Docking : Use AutoDock Vina to predict binding poses in kinase ATP pockets. visualized triazole-thiazole derivatives in complex with α-glucosidase .
Q. Q6. How can metabolic stability be assessed for this compound in preclinical studies?
Methodological Answer:
- Microsomal Incubations : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. used this to determine half-life () for thiadiazole derivatives .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
Data Analysis & Contradiction Resolution
Q. Q7. How should researchers address conflicting bioactivity data across cell lines?
Methodological Answer:
Q. Q8. What statistical methods are recommended for interpreting heterogeneous spectroscopic data?
Methodological Answer:
- Multivariate Analysis : Apply PCA or PLS regression to NMR/IR datasets to isolate key variables. used PCA to differentiate triazolone conformers .
- Error-Weighted Fitting : Use Bayesian inference to model uncertainties in crystallographic data (e.g., R-factors).
Advanced Synthetic Challenges
Q. Q9. What strategies mitigate regioselectivity issues during thiazole ring functionalization?
Methodological Answer:
Q. Q10. How can solvent effects influence the tautomeric equilibrium of the indol-2-one core?
Methodological Answer:
- Solvent Polarity Screening : Compare tautomer ratios (enol vs. keto) in DMSO (polar) vs. toluene (nonpolar) via C NMR. observed 85% enol form in DMSO for pyrrolo-pyrazolone derivatives .
- DFT Solvation Models : Use SMD implicit solvent models to predict tautomer stability. reported ΔG differences of 2.3 kcal/mol between solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
